Acetyloxy Exemestane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetyloxy Exemestane is a derivative of Exemestane, a steroidal aromatase inhibitor used primarily in the treatment of estrogen-receptor-positive breast cancer. Exemestane works by irreversibly binding to the aromatase enzyme, thereby inhibiting the conversion of androgens to estrogens, which is crucial for the growth of certain types of breast cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetyloxy Exemestane typically involves the acetylation of Exemestane. The process begins with Exemestane, which is subjected to acetylation using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the acetyloxy derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its efficacy and safety for medical use .
Chemical Reactions Analysis
Types of Reactions
Acetyloxy Exemestane undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Acetyloxy Exemestane has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and enzyme inhibition.
Medicine: Primarily used in the treatment of estrogen-receptor-positive breast cancer. It is also being investigated for its potential in preventing other hormone-dependent cancers.
Industry: Used in the production of pharmaceuticals and as a reference standard in quality control laboratories .
Mechanism of Action
Acetyloxy Exemestane exerts its effects by irreversibly binding to the active site of the aromatase enzyme. This binding prevents the enzyme from converting androgens to estrogens, thereby reducing the levels of estrogen in the body. The reduction in estrogen levels inhibits the growth of estrogen-receptor-positive breast cancer cells. The molecular targets involved include the aromatase enzyme and estrogen receptors .
Comparison with Similar Compounds
Similar Compounds
Anastrozole: A non-steroidal aromatase inhibitor that reversibly binds to the aromatase enzyme.
Letrozole: Another non-steroidal aromatase inhibitor with a similar mechanism of action to Anastrozole.
Formestane: A steroidal aromatase inhibitor similar to Exemestane but with different pharmacokinetic properties .
Uniqueness
Acetyloxy Exemestane is unique due to its irreversible binding to the aromatase enzyme, which leads to permanent inhibition. This characteristic makes it more effective in reducing estrogen levels compared to reversible inhibitors like Anastrozole and Letrozole. Additionally, its steroidal structure allows it to mimic the natural substrate of the enzyme, leading to more efficient inhibition .
Properties
CAS No. |
1160599-91-6 |
---|---|
Molecular Formula |
C22H28O3 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-6-methylidene-3-oxo-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C22H28O3/c1-13-11-16-17-5-6-20(25-14(2)23)22(17,4)10-8-18(16)21(3)9-7-15(24)12-19(13)21/h7,9,12,16-18,20H,1,5-6,8,10-11H2,2-4H3/t16-,17-,18-,20-,21+,22-/m0/s1 |
InChI Key |
WLKIMCPTBYFJGB-RLZRBERESA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=C)C4=CC(=O)C=C[C@]34C)C |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2CC(=C)C4=CC(=O)C=CC34C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.